3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-5-oxo-1,4-dihydropyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2,4H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDZLUCKFCQPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Aldehydes with Hydrazines
The pyrazole core can be formed via cyclization between β-keto aldehydes and hydrazines. For example:
- Reactant : A β-keto aldehyde such as 4-oxopentanal (containing both keto and aldehyde groups).
- Conditions : Reflux with hydrazine hydrate in ethanol or methanol, often catalyzed by acids (e.g., TsOH) or nanomaterials (e.g., nano-ZnO).
- Hydrazine attacks the keto group, forming a hydrazone intermediate.
- Intramolecular cyclization eliminates water, forming the pyrazolone ring.
- The aldehyde group remains intact at the 4-position.
Example :
Ohtsuka et al. demonstrated similar regioselective pyrazole synthesis using trifluoromethyl diketones and phenylhydrazine. Adjusting the substrate to include an aldehyde moiety would yield the target compound.
Formylation of Preformed Pyrazolones
Introducing the aldehyde group to 3-methyl-1H-pyrazol-5(4H)-one via:
- Vilsmeier-Haack Reaction :
- Reactants : 3-Methyl-1H-pyrazol-5(4H)-one, DMF, POCl₃.
- Conditions : 0–5°C, followed by hydrolysis.
- Outcome : Electrophilic formylation at the 4-position.
Advantage : High selectivity for the 4-position due to the electron-rich pyrazolone ring.
One-Pot Multicomponent Synthesis
Kovacs et al. developed a one-pot method using:
- Reactants : Phenylacetylene, aldehydes, iodine, and hydrazines.
- Modification : Substituting phenylacetylene with a propiolaldehyde derivative could directly incorporate the aldehyde group during pyrazole formation.
- Lithiation of acetylene to form a nucleophilic intermediate.
- Aldehyde coupling and iodination.
- Cyclization with hydrazine.
Oxidation of Hydroxymethyl Derivatives
Oxidation of 4-(hydroxymethyl)-3-methyl-1H-pyrazol-5(4H)-one using:
- Agents : CrO₃, MnO₂, or TEMPO/NaOCl.
- Conditions : Mild oxidative environments to preserve the pyrazole ring.
Analytical Data for Quality Control
While the sources lack explicit data for this compound, typical characterization includes:
| Technique | Expected Data |
|---|---|
| IR (cm⁻¹) | 1680–1700 (C=O), 1660–1680 (C=N), 2700–2850 (CHO) |
| ¹H NMR (δ ppm) | 2.30 (s, CH₃), 9.80 (s, CHO), 7.0–7.5 (NH, CH) |
| MS (m/z) | 153 [M+H]⁺ |
Challenges and Optimization
- Regioselectivity : Bulky substituents reduce reaction efficiency. Nano-ZnO catalysts improve yields in analogous reactions (e.g., 78–97% for Girish et al.’s method).
- Stability : The aldehyde group is prone to oxidation; inert atmospheres (N₂/Ar) are recommended during synthesis.
Applications in Downstream Synthesis
As shown in the sources, this compound serves as a precursor for:
- Schiff bases : Condensation with substituted anilines (e.g., 4-fluoroaniline) to form antimicrobial agents.
- Phosphonates : Reaction with diethyl phosphite for antimalarial derivatives.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Potassium permanganate (KMnO₄) in pyridine-water systems is a common oxidant:
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | KMnO₄, H₂O-pyridine, 60°C | Pyrazole-4-carboxylic acid | 85–92% |
Further esterification of the carboxylic acid with ethanol in acidic conditions produces ethyl esters (e.g., ethyl pyrazole-4-carboxylate) .
With Hydrazines
Reactions with semicarbazide or thiosemicarbazide yield hydrazone derivatives, which cyclize to form oxadiazoles:
| Reactant | Reagent/Conditions | Product | Application |
|---|---|---|---|
| 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | Semicarbazide, KOH, ethanol | 1,3,4-Oxadiazole derivatives | Antimicrobial agents |
With Active Methylene Compounds
Knoevenagel condensation with malononitrile or ethyl cyanoacetate produces α,β-unsaturated nitriles:
| Reactant | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | Malononitrile, piperidine catalyst | (E)-2-(4-Formyl-3-methyl-5-oxopyrazol-1-yl)-3-phenylacrylonitrile | Used in nonlinear optics |
Michael Addition
The α,β-unsaturated carbonyl system participates in Michael additions with nucleophiles (e.g., amines):
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | Morpholine, DMF, 0°C | 1-(Morpholinomethyl)-3-methyl-5-oxopyrazole-4-carbaldehyde | 78% |
Reduction of Aldehyde Group
Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol:
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | NaBH₄, MeOH, 0°C | 4-(Hydroxymethyl)-3-methyl-1H-pyrazol-5(4H)-one |
Phosphonate Derivatives
Reaction with diethyl phosphite under Kabachnik–Fields conditions:
| Reactant | Reagent/Conditions | Product | Application |
|---|---|---|---|
| 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | Diethyl phosphite, 4-methylpiperazine, toluene | Diethyl ((3-methyl-5-oxopyrazol-4-yl)methyl)phosphonate | Kinase inhibition |
Industrial-Scale Reactions
-
Continuous Flow Synthesis : Automated reactors optimize yields (≥95%) using L-proline catalysis at 80°C.
-
Friedel–Crafts Hydroxyalkylation : Reacts with electron-rich aromatics (e.g., indole) in BF₃·Et₂O to form C–C bonds .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Data from peer-reviewed studies confirm its adaptability across oxidation, condensation, and heterocyclic formation pathways .
Scientific Research Applications
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of fluorescent materials and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has shown binding affinities against the epidermal growth factor receptor kinase (EGFR), which is crucial in cancer cell proliferation . The compound’s effects are mediated through pathways involving apoptosis and inhibition of cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents at positions 1, 3, 4, and 3. Key comparisons include:
Key Observations :
Physicochemical Properties
Hydrogen Bonding and Crystallinity:
- The carbaldehyde and oxo groups in the target compound form robust hydrogen-bonding networks (e.g., C=O⋯H–N and CHO⋯H–O interactions), leading to dense crystal packing and higher melting points (~200–220°C) .
- Analogs with non-polar substituents (e.g., 5-methoxyphenyl in ) exhibit lower melting points (~150–170°C) due to reduced intermolecular interactions .
Solubility:
- The oxo and carbaldehyde groups render the compound moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Derivatives with sulfonamide groups () show improved aqueous solubility due to ionizable –SO2NH2 groups .
Biological Activity
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (CAS No. 17364-41-9) is a compound belonging to the pyrazole class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in drug development.
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- CAS Number : 17364-41-9
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against common pathogens, revealing that certain compounds displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The inhibition of biofilm formation was also noted, indicating a potential for these compounds in treating biofilm-associated infections.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively researched. Compounds like 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde have shown promising results in inhibiting the proliferation of various cancer cell lines. A study highlighted that pyrazole derivatives could inhibit growth in lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells . The cytotoxic effects were quantified using IC50 values.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| MDA-MB-231 | 3.79 | Pyrazole derivative |
| HepG2 | 42.30 | Pyrazole derivative |
| A549 | 26 | Ethyl derivative |
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and reduce the production of nitric oxide in macrophages . This suggests a dual role in both reducing inflammation and combating infections.
Case Studies
- Antimicrobial Evaluation : A study published in ACS Omega evaluated five pyrazole derivatives for their antimicrobial activity. Compound 7b was identified as the most potent with significant bactericidal activity against multiple pathogens .
- Anticancer Activity : Another research focused on synthesizing asymmetric pyrazole derivatives and assessing their anticancer efficacy against various cell lines. The findings indicated that these compounds could effectively inhibit tumor growth and induce apoptosis .
Q & A
Q. What are the established synthetic routes for 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde?
The compound is primarily synthesized via the Vilsmeier-Haack reaction , a method widely used for formylating aromatic systems. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives are treated with a Vilsmeier reagent (POCl₃ and DMF) to introduce the carbaldehyde group at the 4-position . Key steps include:
- Reaction conditions : Reflux in anhydrous DMF/POCl₃ under nitrogen.
- Workup : Neutralization with aqueous NaHCO₃ and purification via recrystallization (ethanol or DMF/ethanol mixtures).
- Yield optimization : Adjusting molar ratios (1:1.2 for pyrazolone:POCl₃) and reaction time (4–6 hours).
Q. How is the compound characterized post-synthesis?
Standard characterization includes:
- Spectroscopy : ¹H/¹³C NMR to confirm the carbaldehyde proton (δ ~9.8–10.2 ppm) and pyrazole ring carbons. IR spectroscopy for C=O (1690–1710 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .
- X-ray crystallography : Resolves molecular conformation, as seen in crystal structures showing planar pyrazole rings and intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the structure .
- Elemental analysis : Validates purity (>95% in most protocols) .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence reactivity and stability?
Substituents at the 1- and 3-positions significantly alter electronic and steric properties:
- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase electrophilicity at the carbaldehyde, enhancing reactivity in nucleophilic additions (e.g., hydrazine coupling) .
- Aryl groups (e.g., 4-methoxyphenyl) : Improve solubility in polar solvents and stabilize the crystal lattice via π–π stacking (separation ~3.5 Å) .
- Methyl groups : Reduce steric hindrance, favoring planar configurations critical for bioactivity .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 60–85%) arise from:
Q. How is crystallographic data used to validate molecular structure?
X-ray diffraction provides:
- Bond lengths/angles : Confirms planarity of the pyrazole ring (e.g., C–N bond lengths ~1.34–1.38 Å) .
- Intermolecular interactions : Hydrogen bonding (N–H⋯O, C–H⋯S) and π–π stacking stabilize crystal packing, influencing solubility and melting points .
- Torsional angles : Deviations >5° indicate steric strain, which may affect reactivity .
Q. What methodologies assess biological activity of derivatives?
While the parent compound is not bioactive, derivatives are screened via:
- Enzyme inhibition assays : Test against cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods .
- Antimicrobial studies : Agar diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported for trifluoromethyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
